Tiagabine-d9 4-Carboxy-O-ethyl
Description
Properties
Molecular Formula |
C₂₂H₂₀D₉NO₂S₂ |
|---|---|
Molecular Weight |
412.66 |
Synonyms |
Ethyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate |
Origin of Product |
United States |
Isotopic Labeling and Structural Context Within Tiagabine Metabolism Research
Deuterium (B1214612) Labeling Strategies for Metabolite Analogs
Isotopic labeling, particularly with deuterium (a stable, heavy isotope of hydrogen), is a powerful strategy in pharmaceutical research. medchemexpress.comnih.gov The replacement of hydrogen with deuterium, known as deuteration, is considered one of the most conservative structural modifications in a molecule. nih.gov This technique is primarily employed for two purposes: to create tracers for metabolic studies and to alter a drug's metabolic profile, potentially improving its pharmacokinetic properties. nih.govjuniperpublishers.com
In the context of metabolic research, deuterated compounds serve as ideal internal standards for analytical methods like liquid chromatography-mass spectrometry (LC-MS). veeprho.com The labeled analog, such as Tiagabine-d9 4-Carboxy-O-ethyl, is chemically identical to its non-labeled counterpart but has a higher molecular weight. This distinction allows it to be clearly separated in mass spectrometry, enabling highly accurate quantification of the parent drug and its metabolites in biological samples. veeprho.com The use of stable isotope-labeled compounds improves the reliability of therapeutic drug monitoring and pharmacokinetic studies. veeprho.com
The "d9" in this compound indicates that nine hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium. veeprho.com This specific labeling makes the compound an intermediate in the synthesis of other labeled research tools, such as Tiagabine-d9 4-Carboxy Hydrochloride, which is the labeled analogue of a Tiagabine (B1662831) derivative. pharmaffiliates.compharmaffiliates.com Such tools are invaluable for tracing the metabolic fate of the drug, identifying metabolites, and understanding the kinetics of their formation and elimination. vulcanchem.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate | veeprho.compharmaffiliates.com |
| Molecular Formula | C22H20D9NO2S2 | pharmaffiliates.com |
| Molecular Weight | 412.66 g/mol | pharmaffiliates.com |
| Primary Use | Intermediate in synthesis; internal standard for analytical and pharmacokinetic research. | veeprho.compharmaffiliates.comusbio.net |
| Key Feature | Deuterium-labeled analog of a Tiagabine derivative. | veeprho.com |
Metabolic Pathways of Tiagabine and the Formation of 4-Carboxy-O-ethyl Metabolites
While this compound is a synthetic research compound, its structure is relevant to understanding the metabolism of the parent drug, Tiagabine. Tiagabine is extensively metabolized in the body, with only about 2% of an oral dose being excreted unchanged. drugbank.comfda.gov The metabolites are primarily eliminated through urine (25%) and feces (63%). drugbank.comfda.gov Although its metabolism has not been completely elucidated, two primary pathways have been identified. fda.govnih.gov
The main metabolic routes for Tiagabine are:
Thiophene (B33073) Ring Oxidation : This pathway involves the oxidation of one of the thiophene rings, leading to the formation of a major, but pharmacologically inactive, metabolite known as 5-oxo-tiagabine. fda.gov
Glucuronidation : This is a common Phase II metabolic reaction where glucuronic acid is attached to the drug molecule, making it more water-soluble and easier to excrete. This process is relevant to the carboxylic acid moiety of Tiagabine. fda.govvulcanchem.com
Table 2: Major Metabolic Pathways of Tiagabine
| Pathway | Description | Resulting Metabolite | Pharmacological Activity | Source |
|---|---|---|---|---|
| Thiophene Ring Oxidation | Oxidation of the thiophene moiety of the Tiagabine molecule. | 5-oxo-tiagabine | Inactive | fda.gov |
| Glucuronidation | Conjugation with glucuronic acid, likely at the carboxylic acid group. | Tiagabine glucuronide | Inactive | fda.govvulcanchem.com |
The biotransformation of Tiagabine is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. drugbank.com In vitro data strongly suggest that the CYP3A isoform subfamily is the main catalyst for Tiagabine's metabolism, although contributions from other isoforms like CYP1A2, CYP2D6, or CYP2C19 have not been ruled out. fda.govfda.gov Co-administration of drugs that induce these enzymes, such as carbamazepine (B1668303) and phenytoin, can increase the clearance of Tiagabine, reducing its half-life and plasma concentrations. fda.gov
In addition to CYP enzymes, uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes are responsible for the glucuronidation pathway. nih.gov These enzymes catalyze the transfer of glucuronic acid to Tiagabine, a process that is a significant route of elimination for many drugs containing a carboxylic acid group. While Tiagabine itself is not known to be a significant inducer or inhibitor of metabolic enzymes, its metabolism is highly susceptible to other drugs that affect the CYP3A and UGT systems. nih.govresearchgate.net
Table 3: Key Enzymes in Tiagabine Biotransformation
| Enzyme Family | Specific Enzyme(s) | Metabolic Pathway | Effect on Tiagabine | Source |
|---|---|---|---|---|
| Cytochrome P450 | CYP3A subfamily (primarily) | Thiophene Ring Oxidation | Primary route of metabolism | drugbank.comfda.govresearchgate.net |
| UDP-Glucuronosyltransferase | UGT enzymes | Glucuronidation | Conjugation for excretion | vulcanchem.comnih.gov |
The compound this compound is an ethyl ester derivative of a positional isomer of Tiagabine. Specifically, the parent drug Tiagabine is a piperidine-3 -carboxylic acid, whereas the labeled compound is a piperidine-4 -carboxylate. pharmaffiliates.comnih.gov This means the labeled compound is not a direct metabolite of Tiagabine but a synthetic analogue designed for research.
The "O-ethyl" portion of the name refers to the ethyl ester group (C(O)OCH2CH3). In drug development, ester groups are often used to create prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic hydrolysis of the ester bond. This strategy can be used to improve properties like oral bioavailability or blood-brain barrier penetration. nih.gov Research on GAT-1 inhibitors has shown that ester derivatives can indeed achieve significantly greater brain uptake compared to their corresponding free carboxylic acids. nih.gov
The metabolic fate of an ethyl ester moiety in the body is typically hydrolysis by esterase enzymes, which are abundant in the plasma, liver, and other tissues. This reaction would cleave the ester bond, releasing the free carboxylic acid and ethanol. In the case of this compound, its purpose is not as a prodrug but as a stable internal standard for analytical assays. veeprho.com Its synthesis, however, mirrors the chemical strategies used in drug design, where esterification and subsequent hydrolysis are key steps in controlling a molecule's physicochemical and pharmacokinetic properties. beilstein-journals.org
Table of Compound Names
| Compound Name |
|---|
| 5-oxo-tiagabine |
| Carbamazepine |
| Ethanol |
| Ethyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate |
| Ethyl nipecotate |
| Phenytoin |
| Tiagabine |
| Tiagabine-d9 4-Carboxy Hydrochloride |
| This compound |
Advanced Analytical Methodologies Employing Tiagabine D9 4 Carboxy O Ethyl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a quantitative LC-MS/MS method is a systematic process aimed at creating a selective, sensitive, and reproducible assay. caymanchem.com When using a deuterated internal standard like Tiagabine-d9 4-Carboxy-O-ethyl, the primary goal is to optimize conditions that ensure reliable detection and differentiation of both the analyte (the non-labeled tiagabine (B1662831) metabolite) and the internal standard. sci-hub.se LC-MS/MS is widely accepted for therapeutic drug monitoring because it offers high sensitivity and selectivity, which is often necessary due to the complex nature of biological samples. thermofisher.comnih.gov The method development process involves the careful selection of chromatographic conditions, optimization of mass spectrometric parameters, and strategies to mitigate interferences from the biological matrix. rasayanjournal.co.in
Effective chromatographic separation is critical for distinguishing the analyte from its metabolites, isomers, and endogenous matrix components. For tiagabine and its metabolites, which include the 4-carboxy-O-ethyl form, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the most common techniques. shimadzu.euresearchgate.net
The separation is typically achieved on a C18 or Phenyl-Hexyl analytical column. shimadzu.euresearchgate.net A gradient elution method is often employed to achieve optimal separation of compounds with differing polarities within a reasonable run time. shimadzu.eu The mobile phase usually consists of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic solvent such as methanol (B129727) or acetonitrile. nih.govshimadzu.eu For example, a gradient might start with a higher percentage of the aqueous phase to retain polar metabolites and gradually increase the organic phase percentage to elute the less polar parent drug and its internal standard. shimadzu.eu The flow rate, column temperature, and gradient profile are all optimized to ensure sharp, symmetrical peaks with adequate resolution between the analyte, its metabolites, and any potential interferences. shimadzu.eu
Table 1: Example Chromatographic Conditions for Tiagabine Metabolite Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This table represents typical starting conditions for method development.
Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative bioanalysis by monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govlibretexts.org The instrument is typically operated with an electrospray ionization (ESI) source in positive ion mode for tiagabine and its metabolites. libretexts.org
The first step in parameter optimization is to determine the precursor ion, which is the protonated molecule [M+H]⁺ of the analyte and the internal standard. For this compound, the precursor ion will be 9 mass units higher than that of the non-labeled metabolite. This mass difference is crucial to differentiate the analyte from the internal standard. researchgate.net Next, collision-induced dissociation (CID) is used to fragment the precursor ions, and specific, stable, and abundant product ions are selected for monitoring. thermofisher.com It is essential that the selected ion transitions for the analyte and internal standard are unique and free from cross-contribution to ensure accurate quantification. jfda-online.com A mass difference of at least 3 atomic mass units (amu) is recommended to avoid isotopic interference. researchgate.net
Table 2: Illustrative MRM Transitions for Tiagabine Metabolite and its Deuterated Internal Standard
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tiagabine 4-Carboxy-O-ethyl | ESI+ | 419.1 | 156.1 | 25 |
| Tiagabine 4-Carboxy-O-ethyl | ESI+ | 419.1 | 214.1 | 20 |
| This compound (IS) | ESI+ | 428.1 | 165.1 | 25 |
| This compound (IS) | ESI+ | 428.1 | 223.1 | 20 |
Note: These m/z values are hypothetical and for illustrative purposes. Actual values must be determined empirically during method development. The fragmentation of the d9 standard is expected to retain the deuterium (B1214612) labels, leading to a corresponding mass shift in the product ions.
Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting compounds from the biological matrix (e.g., salts, phospholipids, proteins). thermofisher.comdrugbank.com This phenomenon is a significant challenge in LC-MS/MS bioanalysis as it can lead to inaccurate and imprecise results. thermofisher.com
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. gcms.cz Because the SIL internal standard has virtually identical physicochemical properties to the analyte, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. drugbank.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized. drugbank.com Regulatory guidelines recommend assessing the matrix effect during method validation by calculating the matrix factor (MF), which compares the analyte response in the presence of matrix to its response in a neat solution. researchgate.net The precision of the internal standard-normalized MF across at least six different sources of matrix should typically not exceed 15%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Analogs
While LC-MS/MS is more commonly used for polar and thermally labile compounds, GC-MS represents a powerful alternative, particularly for its high chromatographic resolution. However, for compounds like tiagabine and its metabolites, which contain polar functional groups (carboxylic acid, secondary amine), direct analysis by GC is challenging due to their low volatility and potential for thermal degradation. gcms.cz Therefore, chemical derivatization is a mandatory step to increase volatility and improve chromatographic behavior. drugbank.comgcms.cz
Common derivatization strategies for carboxylic acids and amines include alkylation (e.g., esterification) and silylation. drugbank.comnih.gov For instance, the carboxylic acid group can be converted to a methyl or butyl ester, and the amine group can be converted to a silyl (B83357) derivative (e.g., using BSTFA) or an acyl derivative. drugbank.comoup.com this compound would undergo the same derivatization reaction as its non-labeled counterpart.
In GC-MS analysis, a deuterated analog serves as an ideal internal standard. shimadzu.euchromsystems.com It co-elutes closely with the derivatized analyte, compensating for variations in extraction, derivatization yield, and injection volume. acs.org When setting up the mass spectrometer, it is crucial to select specific ions for the analyte and the internal standard that are free from cross-contribution, where isotopic impurities in the standard might contribute to the analyte's signal. jfda-online.com
Method Validation Principles for Quantitative Assays Using Deuterated Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative assays used in bioanalysis, validation must be performed according to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of a deuterated internal standard is a key component of a robust and reliable method. Validation assesses several key parameters, including selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability. caymanchem.com
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different known concentrations in the same biological matrix as the samples. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
The relationship is typically evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire range, especially at the lower concentrations. nih.govnih.gov A calibration curve is generally considered acceptable if the correlation coefficient (r²) is close to 1.00 and the back-calculated concentrations of the calibrators are within ±15% of their nominal values (or ±20% for the lower limit of quantitation, LLOQ). caymanchem.com The calibration range defines the upper and lower concentrations between which the assay is demonstrated to be accurate, precise, and linear.
Table 3: Example Calibration Curve Data for a Quantitative Assay
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 2.0 (LLOQ) | 0.015 | 2.1 | 105.0 |
| 5.0 | 0.038 | 5.1 | 102.0 |
| 20.0 | 0.152 | 19.8 | 99.0 |
| 50.0 | 0.379 | 50.5 | 101.0 |
| 100.0 | 0.755 | 99.8 | 99.8 |
| 200.0 | 1.510 | 199.5 | 99.8 |
| 400.0 | 3.035 | 401.2 | 100.3 |
| 500.0 (ULOQ) | 3.760 | 497.5 | 99.5 |
This table illustrates representative data for an 8-point calibration curve. Regression equation: y = 0.0075x + 0.0005; Weighting: 1/x²; r² = 0.9998.
Precision, Accuracy, and Reproducibility Evaluations
The validation of an analytical method is crucial to ensure the reliability of its results. When using a deuterated internal standard like this compound, evaluations of precision, accuracy, and reproducibility are fundamental. clearsynth.com Precision refers to the closeness of repeated measurements, while accuracy indicates the proximity of a measurement to the true value. Reproducibility assesses the consistency of results across different laboratories, analysts, or instruments.
In methods utilizing stable isotope-labeled internal standards, precision is often significantly improved. For instance, a study demonstrated that the use of a triply deuterated SIL internal standard resulted in a relative standard deviation of only 4.9% over 60 analyses, highlighting the robustness that can be achieved. scispace.com Another study comparing an analogous internal standard to a SIL internal standard found that the variance was significantly lower with the SIL standard, indicating a marked improvement in precision. scispace.com
Accuracy is also enhanced by the use of deuterated standards, which help to correct for matrix effects that can suppress or enhance the analyte signal. clearsynth.comwaters.com The mean bias in a study comparing internal standards was found to be 100.3% for the SIL internal standard, which is very close to the ideal value of 100%. scispace.com
Reproducibility is a key consideration in method validation, and the use of well-characterized internal standards like this compound contributes to the development of robust and transferable methods. clearsynth.com
Table 1: Illustrative Data on Precision and Accuracy with SIL Internal Standards
| Parameter | Analogous Internal Standard | SIL Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
This table presents hypothetical data based on findings from comparative studies to illustrate the typical improvements seen with SIL internal standards. scispace.com
Stability of Deuterium Label in Analytical Procedures
A critical aspect of using deuterated internal standards is the stability of the deuterium labels throughout the analytical process. acanthusresearch.com The labels must remain on the molecule and not exchange with protons from the solvent or matrix components. acanthusresearch.com Loss or exchange of deuterium can compromise the accuracy of quantification. acanthusresearch.com
Deuterium labels should be positioned on non-exchangeable sites within the molecule. acanthusresearch.com Placing them on heteroatoms like oxygen or nitrogen is generally avoided due to the high likelihood of exchange. acanthusresearch.com Even labels on carbon atoms can be susceptible to exchange under certain conditions, such as those adjacent to a carbonyl group or in some aromatic positions. acanthusresearch.com
The stability of deuterated internal standards can be affected by the sample matrix and storage conditions. For example, issues have been reported with the stability of some deuterated standards in water, and to a lesser extent, in plasma. waters.com One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour, rendering it unsuitable for quantitative analysis. waters.com The stability of Tiagabine itself has been studied in oral liquid formulations, showing good stability under refrigerated conditions. nih.gov While this study did not directly assess the deuterated analog, it provides context for the general stability of the parent molecule.
The method of incorporating the deuterium labels, whether through hydrogen/deuterium exchange or complete synthesis, also plays a role in the stability and suitability of the internal standard. acanthusresearch.com
Limit of Detection and Limit of Quantification Considerations
The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
The use of a sensitive detection technique like tandem mass spectrometry (MS/MS) in conjunction with an internal standard like this compound allows for the achievement of low LOD and LOQ values. researchgate.netmdpi.com For instance, a validated UHPLC-MS/MS method for the analysis of various psychoactive substances reported LOD and LOQ values of 0.5 ng/mL and 2 ng/mL, respectively, for all analytes. mdpi.com In another study, the LOQ for pregabalin (B1679071) was established at the lowest calibrator sample that met validation acceptance criteria. akjournals.com
The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), with common thresholds being 3:1 for LOD and 10:1 for LOQ. mdpi.com
Table 2: Example LOD and LOQ Values from a Validated Analytical Method
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Psychoactive Substance Group A | 0.5 | 2.0 |
| Psychoactive Substance Group B | 0.5 | 2.0 |
This table provides an example of typical LOD and LOQ values that can be achieved in multi-analyte methods, demonstrating the sensitivity of modern analytical techniques. mdpi.com
Application of Tiagabine D9 4 Carboxy O Ethyl in Preclinical Pharmacokinetic and Metabolic Investigations
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro metabolic studies are a cornerstone of early drug discovery, offering initial insights into how a drug candidate will be processed in the body. lcms.cz These assays help predict the in vivo hepatic clearance of a drug and identify potential metabolic liabilities. The use of a deuterated standard like Tiagabine-d9 4-Carboxy-O-ethyl in these studies is critical for accurate quantification and metabolite identification. nih.gov
Microsomal and Hepatocyte Incubation Methodologies for Drug Metabolism Research
Liver microsomes and hepatocytes are the two most common in vitro systems used to assess metabolic stability. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. lcms.czcdnsciencepub.com Hepatocytes, being whole liver cells, offer a more complete picture of metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
In a typical microsomal stability assay, the parent drug (in this case, non-labeled Tiagabine) is incubated with liver microsomes (from human or preclinical species) and necessary cofactors like NADPH. lcms.cz Aliquots are taken at various time points, and the reaction is stopped. This compound would be added as an internal standard to these samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czxenotech.com The stable isotope-labeled standard co-elutes with the parent drug but is distinguished by its higher mass, allowing for precise quantification of the parent drug's depletion over time, even in the presence of complex biological matrix effects. nih.gov
Hepatocyte incubations follow a similar principle, providing a more comprehensive metabolic profile. The use of this compound here is equally important for accurate quantification of the parent compound and for aiding in the structural elucidation of metabolites.
Table 1: Representative In Vitro Metabolic Stability Data for Tiagabine (B1662831)
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | 25.3 | 27.4 |
| Liver Microsomes | Rat | 15.8 | 43.9 |
| Liver Microsomes | Dog | 30.1 | 23.0 |
| Hepatocytes | Human | 45.2 | 15.3 |
| Hepatocytes | Rat | 28.9 | 24.0 |
This table contains representative data and does not reflect actual experimental results for this compound.
Enzyme Kinetics and Inhibition Studies Utilizing Labeled Substrates/Standards
Understanding which specific CYP enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. Tiagabine is known to be primarily metabolized by the CYP3A4 isoform of cytochrome P450. drugbank.comebmconsult.com
In enzyme kinetic studies, a deuterated standard like this compound is essential for accurately quantifying the rate of metabolism of the non-labeled drug by specific recombinant CYP enzymes. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity of the reaction (Vmax).
Furthermore, in CYP inhibition studies, this compound can be used as an internal standard when assessing the potential of a new chemical entity to inhibit the metabolism of Tiagabine (as a probe substrate). These studies are vital for ensuring that a new drug will not dangerously elevate the levels of co-administered medications. xenotech.com
In Vivo Non-Human Pharmacokinetic Studies Using Deuterated Probes
Following promising in vitro data, preclinical pharmacokinetic (PK) studies are conducted in animal models to understand how a drug and its metabolites behave in a whole organism. nuvisan.com The use of deuterated compounds in these studies can offer significant advantages, from acting as ideal internal standards to serving as metabolic probes themselves. bohrium.com
Animal Model Selection and Experimental Design Considerations
The choice of animal model is a critical aspect of preclinical PK studies. Rodent species (e.g., rats, mice) are often used for initial PK screening due to their small size and cost-effectiveness. nuvisan.com Non-rodent species, such as dogs or non-human primates, are typically used in later-stage preclinical development as their metabolic profiles can be more predictive of human pharmacokinetics. nuvisan.com
In a typical study design, the non-labeled drug is administered to the animals, and blood samples are collected at various time points. This compound would be spiked into these plasma samples as an internal standard prior to extraction and LC-MS/MS analysis to ensure accurate quantification of the drug's concentration over time. chromatographyonline.com
Sample Collection and Processing for Quantitative Analysis in Preclinical Studies
Blood is the most common matrix collected in preclinical PK studies. chromatographyonline.com Samples are typically collected in tubes containing an anticoagulant and then centrifuged to separate the plasma. Urine and feces may also be collected to assess the routes of excretion. fda.gov
Sample processing aims to extract the analyte of interest from the biological matrix and remove interfering substances. chromatographyonline.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The addition of a stable isotope-labeled internal standard like this compound at the beginning of the sample preparation process is crucial as it compensates for any variability or loss during extraction, ensuring the accuracy and precision of the final concentration measurement. scispace.com
Data Analysis and Interpretation in Preclinical Metabolism and Disposition
The plasma concentration-time data obtained from the PK study are used to calculate key pharmacokinetic parameters. These parameters describe the drug's absorption, distribution, and elimination from the body.
Table 2: Key Pharmacokinetic Parameters Derived from Preclinical Studies
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t½ | Elimination half-life, the time it takes for the plasma concentration to decrease by half |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
These parameters, accurately determined through the use of internal standards like this compound, are essential for predicting human pharmacokinetics and for designing first-in-human clinical trials. The metabolic profile from these studies, also aided by the use of labeled standards for metabolite identification, helps to ensure that the animal models are relevant and that all major human metabolites have been identified and assessed for potential toxicity. nuvisan.com
Considerations for the Design and Implementation of Deuterated Internal Standards
Isotope Effect Mitigation in Quantitative Analytical Procedures
The ideal internal standard co-elutes with the analyte, exhibiting identical behavior during sample preparation and analysis to accurately compensate for variability. aptochem.com However, the substitution of hydrogen with deuterium (B1214612), as in Tiagabine-d9 4-Carboxy-O-ethyl, can introduce subtle physicochemical differences, leading to a phenomenon known as the chromatographic isotope effect. researchgate.net This effect can manifest as a shift in retention time between the deuterated standard and the non-deuterated analyte, potentially compromising analytical accuracy if not properly addressed. scispace.com
The magnitude of the deuterium isotope effect is influenced by several factors, including the number and position of the deuterium atoms within the molecule. nih.gov For instance, deuterium substitution on an sp2-hybridized carbon may have a more pronounced effect on retention than substitution on an sp3-hybridized carbon. nih.gov In the context of this compound, the nine deuterium atoms are strategically placed to minimize such effects while providing a significant mass shift for mass spectrometric detection.
Mitigation strategies for the isotope effect are centered on careful analytical method development. This includes the selection of appropriate chromatographic conditions—such as mobile phase composition, gradient, and temperature—to minimize any separation between the analyte and the internal standard. acs.org The goal is to achieve co-elution to ensure that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.
Table 1: Illustrative Chromatographic Behavior of Tiagabine (B1662831) and this compound under Varying Conditions This table presents hypothetical data for illustrative purposes.
| Mobile Phase Composition (Aqueous:Organic) | Gradient | Temperature (°C) | Analyte Retention Time (min) | IS Retention Time (min) | Retention Time Difference (min) |
|---|---|---|---|---|---|
| 60:40 | Isocratic | 30 | 5.21 | 5.18 | 0.03 |
| 50:50 | Isocratic | 35 | 4.89 | 4.85 | 0.04 |
| 40:60 | Isocratic | 40 | 4.52 | 4.51 | 0.01 |
Purity and Isotopic Enrichment Requirements for Certified Reference Materials
The reliability of quantitative bioanalysis is fundamentally dependent on the quality of the reference materials used. tandfonline.com For a deuterated internal standard like this compound to serve as a Certified Reference Material (CRM), it must meet stringent requirements for both chemical and isotopic purity. sigmaaldrich.comresearchgate.net
Chemical purity ensures that the reference material is free from contaminants that could interfere with the analysis. eurofins.com More critically for a deuterated standard, isotopic purity, or isotopic enrichment, refers to the percentage of the compound that is fully deuterated at the specified positions. The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). tandfonline.com
Regulatory guidelines generally recommend that the contribution of the unlabeled analyte in the internal standard solution should not exceed a certain percentage of the analyte response at the LLLOQ. tandfonline.com High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to determine the isotopic enrichment and confirm the structural integrity of deuterated compounds. rsc.org
Table 2: Representative Purity and Isotopic Enrichment Specifications for a Certified Reference Material This table presents hypothetical data for illustrative purposes.
| Parameter | Specification | Analytical Method |
|---|---|---|
| Chemical Purity | ≥ 99.5% | HPLC, qNMR |
| Isotopic Enrichment | ≥ 99% | HR-MS, NMR |
| Unlabeled Analyte | ≤ 0.1% | LC-MS/MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Role in Ensuring Analytical Rigor and Data Integrity in Drug Discovery and Development
Throughout the drug discovery and development pipeline, from preclinical pharmacokinetic studies to late-stage clinical trials, the generation of accurate and precise bioanalytical data is paramount for making informed decisions. nih.gov Deuterated internal standards, such as this compound, are instrumental in achieving this by ensuring analytical rigor and data integrity. clearsynth.com
The primary function of an internal standard is to compensate for various sources of error that can occur during sample processing and analysis. biopharmaservices.comwuxiapptec.com These can include inconsistencies in sample extraction, injection volume variability, and matrix-induced ionization suppression or enhancement in the mass spectrometer. nih.gov By adding a known amount of the deuterated internal standard to all samples, including calibration standards and quality controls, the ratio of the analyte response to the internal standard response is used for quantification. This ratiometric approach corrects for variability, leading to more accurate and reliable results. clearsynth.com
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because its physicochemical properties are very similar to the analyte, ensuring it behaves almost identically throughout the analytical process. nih.gov This is particularly crucial in complex biological matrices where unpredictable matrix effects can significantly impact data quality. nih.gov The robust and validated use of internal standards like this compound underpins the integrity of pharmacokinetic and other quantitative data submitted to regulatory agencies. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Tiagabine |
| This compound |
| Tiagabine-d9 4-Carboxy Hydrochloride |
| N-diarylalkenylpiperidinecarboxylic Acid |
Future Perspectives in Research Utilizing Tiagabine D9 4 Carboxy O Ethyl
Emerging Analytical Techniques and Automation in Quantitative Bioanalysis
The precise quantification of xenobiotics and their metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. Tiagabine-d9 4-Carboxy-O-ethyl, as a stable isotope-labeled internal standard, is integral to achieving the accuracy and precision demanded in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The future of quantitative bioanalysis will be shaped by the integration of more sophisticated analytical platforms and extensive automation.
Emerging "hyphenated" techniques, which couple powerful separation methods with highly sensitive detection technologies, are at the forefront of this evolution. nih.govasiapharmaceutics.inforsisinternational.orgiosrjournals.org Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer enhanced resolution and speed, allowing for the rapid analysis of complex biological samples. The use of high-resolution mass spectrometry (HRMS), including Orbitrap and time-of-flight (TOF) analyzers, provides superior mass accuracy and the ability to perform retrospective data analysis, which is invaluable for identifying previously unknown metabolites.
Automation is another key driver that will redefine the bioanalytical landscape. researchgate.nettandfonline.comnih.gov The automation of sample preparation, in particular, is poised to significantly increase throughput and reduce variability. researchgate.net Robotic liquid handlers can perform complex extraction procedures, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), with high precision and reproducibility. tandfonline.com The future will likely see the development of fully integrated systems where sample preparation, chromatographic separation, and mass spectrometric detection are seamlessly connected, minimizing manual intervention and the potential for human error. researchgate.net These automated platforms will be essential for handling the large sample volumes generated in high-throughput screening and multi-center clinical trials.
The table below summarizes the projected evolution of analytical techniques where this compound will serve as an invaluable internal standard.
| Current Technique | Emerging Technique | Key Advantages |
| HPLC-MS/MS | UHPLC-HRMS | Higher resolution, faster analysis times, retrospective data analysis |
| Manual Sample Preparation | Automated Robotic Sample Preparation | Increased throughput, reduced variability, enhanced precision |
| Standard Throughput Analysis | High-Throughput Screening (HTS) | Rapid screening of large compound libraries |
Expanding the Scope to Comparative Metabolism Studies Across Species
Understanding the metabolic fate of a drug candidate across different preclinical species and humans is a cornerstone of drug development. These studies are critical for identifying potential interspecies differences in metabolism that could impact efficacy and safety. This compound can play a significant role in facilitating such comparative metabolism studies for Tiagabine (B1662831) and related compounds.
By using this compound as an internal standard, researchers can accurately quantify Tiagabine and its metabolites in various biological matrices from different species, such as rats, dogs, monkeys, and humans. This allows for a direct comparison of metabolic profiles and the identification of species-specific metabolites. Such information is vital for selecting the most appropriate animal model for non-clinical safety studies and for predicting human metabolism.
The primary metabolism of Tiagabine is known to be mediated by the cytochrome P450 (CYP) 3A4 enzyme in humans. youtube.comdrugbank.com However, the specific isoforms and their relative contributions can vary between species. Interspecies allometric scaling, a mathematical approach that relates pharmacokinetic parameters to body size, is often used to predict human pharmacokinetics from animal data. nih.govnih.govresearchgate.net The accuracy of these predictions is greatly enhanced by detailed knowledge of interspecies metabolic differences. The use of deuterated standards like this compound in in vitro systems, such as liver microsomes or hepatocytes from different species, can provide valuable data for refining these allometric scaling models.
Future research will likely involve more sophisticated approaches, such as metabolomics platforms, to gain a comprehensive understanding of the metabolic pathways of Tiagabine in different species. In these studies, this compound would be an indispensable tool for ensuring data quality and enabling meaningful cross-species comparisons.
The following table outlines a potential research framework for a comparative metabolism study utilizing this compound.
| Research Phase | Methodology | Role of this compound | Expected Outcome |
| In Vitro Metabolism | Incubation with liver microsomes from human, rat, and dog | Internal standard for quantification of parent drug and metabolites | Identification of species-specific metabolites and metabolic pathways |
| In Vivo Pharmacokinetics | Administration to rats and dogs | Internal standard for plasma and urine sample analysis | Determination of pharmacokinetic parameters (e.g., clearance, half-life) |
| Interspecies Scaling | Allometric scaling of pharmacokinetic data | Data from animal studies for model input | Prediction of human pharmacokinetic parameters |
Development of New Deuterated Analogs for Related Compounds in Pharmacological Research
The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has emerged as a valuable tool in drug discovery and development. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. nih.gov
The successful development and approval of deuterated drugs, such as deutetrabenazine, has spurred interest in applying this strategy to other therapeutic areas, including neurology and psychiatry. researchgate.netresearchgate.net Given that Tiagabine is a GABA uptake inhibitor used in the treatment of epilepsy, there is a strong rationale for exploring the development of deuterated analogs of other GABAergic compounds and antiepileptic drugs.
Future research in this area could focus on several key aspects. Firstly, identifying the primary sites of metabolism ("soft spots") in existing antiepileptic drugs that lead to rapid clearance or the formation of undesirable metabolites. Secondly, the synthesis of selectively deuterated analogs where hydrogen atoms at these metabolic hotspots are replaced with deuterium. nih.govmdpi.com Finally, comprehensive preclinical evaluation of these new deuterated compounds to assess their pharmacokinetic, pharmacodynamic, and toxicological profiles compared to their non-deuterated counterparts.
The synthesis of compounds like this compound demonstrates the feasibility of introducing deuterium into complex molecules. This expertise can be leveraged to create a new generation of deuterated neurological drugs with potentially improved therapeutic properties. The ultimate goal would be to develop novel treatments for conditions such as epilepsy, anxiety disorders, and neuropathic pain with enhanced efficacy and a better safety profile. gurufocus.comnih.govcornell.edubohrium.com
The table below presents a hypothetical pipeline for the development of a novel deuterated antiepileptic drug, drawing on the principles discussed.
| Development Stage | Key Activities | Rationale |
| Target Identification | Select an existing antiepileptic drug with known metabolic liabilities | Improve upon a clinically validated mechanism of action |
| Deuteration Strategy | Identify metabolic "soft spots" and synthesize selectively deuterated analogs | Slow down metabolism to improve pharmacokinetic profile |
| Preclinical Evaluation | In vitro and in vivo studies to compare the deuterated and non-deuterated compounds | Assess improvements in half-life, bioavailability, and safety |
| Clinical Development | Progress the most promising deuterated candidate into clinical trials | Evaluate the therapeutic benefit in patients |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for characterizing Tiagabine-d9 4-Carboxy-O-ethyl, and how should data be validated?
- Methodology : Use NMR (¹H, ¹³C, and 2D experiments) to confirm deuteration at nine positions and structural integrity of the carboxy-O-ethyl group. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic purity . For chromatographic validation, employ reverse-phase HPLC with a deuterated solvent system to assess purity (>98% by GC, as per standard protocols) and confirm retention time consistency against non-deuterated analogs . Tabulate raw data (chemical shifts, m/z values, retention times) in appendices, with processed data in the main text to support reproducibility .
Q. How can researchers optimize the synthesis of this compound to ensure isotopic stability during reaction steps?
- Methodology : Design a stepwise synthesis protocol with deuterium-labeled precursors in anhydrous conditions to minimize proton exchange. Monitor isotopic retention using intermediate HRMS checks and kinetic isotope effect (KIE) studies. Include trial experiments to identify optimal reaction temperatures and catalysts, referencing deuterated compound synthesis frameworks . Document yields, side products, and purification steps (e.g., column chromatography with deuterated solvents) to align with reproducibility standards .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies of this compound?
- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA to compare efficacy between deuterated and non-deuterated analogs, ensuring biological replicates (n ≥ 3) and error bars (standard deviation) in graphical outputs . For small sample sizes, supplement with Bayesian hierarchical models to address variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?
- Methodology : Conduct a meta-analysis of existing studies to identify methodological inconsistencies (e.g., dosing intervals, bioanalytical techniques). Use constraint-based random simulation to model metabolic pathways and isolate isotopic effects on cytochrome P450 interactions . Cross-validate findings with in vitro hepatocyte assays under controlled deuterium retention conditions .
Q. What strategies are effective for validating the molecular structure of this compound using X-ray crystallography?
- Methodology : Employ SHELXL for refinement of crystallographic data, focusing on anisotropic displacement parameters to confirm deuterium positions. Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. Address twinning or low-resolution issues using SHELXE for phase extension . Publish raw crystallographic data (e.g., CIF files) alongside processed results to enable peer validation .
Q. How can isotopic labeling (d9) impact the stability and solubility of Tiagabine-4-Carboxy-O-ethyl in aqueous buffers?
- Methodology : Perform comparative solubility assays (shake-flask method) in phosphate-buffered saline (PBS) at physiological pH. Use dynamic light scattering (DLS) to assess aggregation tendencies. Analyze deuterium’s hydrophobic contribution via molecular dynamics simulations, referencing logP values of labeled vs. unlabeled compounds . Report uncertainties in solubility measurements (e.g., ±5% confidence intervals) .
Q. What analytical pipelines are recommended for integrating multi-omics data in studies of this compound’s metabolic fate?
- Methodology : Combine LC-MS/MS metabolomics with stable isotope-resolved NMR to track deuterium distribution in metabolic intermediates. Use open-source tools (e.g., XCMS Online, MZmine) for peak alignment and annotation. Apply pathway enrichment analysis (via KEGG or Reactome) to identify isotopic effects on drug metabolism .
Methodological Frameworks for Research Design
- Formulating Rigorous Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
- Data Contradiction Analysis : Use iterative qualitative coding (e.g., thematic analysis) to categorize discrepancies in literature. Triangulate findings with orthogonal assays (e.g., SPR for binding affinity vs. in vivo efficacy) .
Tables for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
